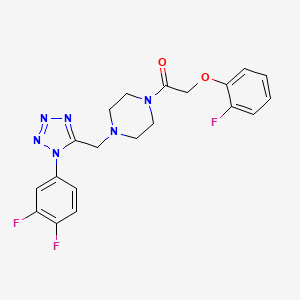

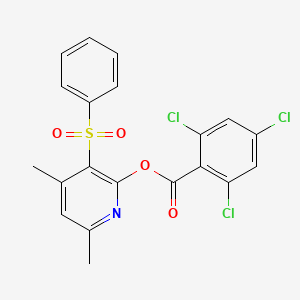

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a chemically synthesized molecule that appears to be related to a class of compounds with potential antioxidant properties and synthetic utility in various chemical reactions. The presence of a phenylsulfonyl group and multiple chloro substituents suggests that it may have interesting reactivity patterns, particularly in nucleophilic aromatic substitution reactions.

Synthesis Analysis

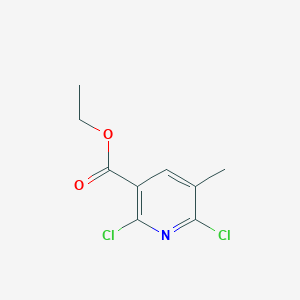

The synthesis of related compounds involves strategic chemical reactions to introduce various substituents onto the pyridine ring. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion as a key step . Another related compound, 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, is synthesized from the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . These methods highlight the importance of careful selection of reaction conditions and starting materials to achieve the desired substitution pattern on the pyridine ring.

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as X-ray crystallography . These techniques provide detailed information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the overall three-dimensional arrangement of the atoms.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of electron-withdrawing groups such as the phenylsulfonyl group. This group can affect the regiochemistry of aromatic nucleophilic substitution reactions, with substitution generally occurring at the position with less steric hindrance . The presence of multiple chloro substituents can also play a significant role in the reactivity of the compound, potentially leading to a variety of products depending on the nature of the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields are important indicators of the purity and stability of the synthesized compounds. For example, a related compound, 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, has a melting point of 163-164°C and a yield of 85.7% . The stability of these compounds can vary; some are indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . Theoretical studies can provide insights into the effects of substituents on the strength of intramolecular interactions, such as halogen bonds .

Wissenschaftliche Forschungsanwendungen

Molecular Orbital Calculations and Reactions

Research on electrophilic substitutions on pyrrole derivatives, such as those involving phenylsulfonyl groups, has been conducted to understand their reaction mechanisms and potential applications in synthesizing novel organic compounds. Studies utilizing molecular orbital calculations have demonstrated the influence of substituents on the electronic properties and reactivity of these molecules, which could be relevant for developing new chemical reactions and materials (Seo et al., 1999).

Novel Synthesis Techniques

Innovative synthetic methods have been explored for transforming compounds via sulfonylation and cyclization reactions. These methodologies are crucial for the development of complex molecules with potential applications in pharmaceuticals and materials science. For instance, a ‘one-pot’ anellation method involving phenylsulfonyl groups has shown promise for creating intricate molecular architectures, highlighting the utility of these groups in synthetic organic chemistry (Abou‐Hadeed & Hansen, 1997).

Material Science Applications

Compounds containing pyridine and sulfone moieties, similar to the structure of interest, have been synthesized and investigated for their properties, including those suitable for material science applications. For instance, novel fluorinated polyamides containing pyridine and sulfone moieties have been developed, showcasing high thermal stability, mechanical strength, and low dielectric constants. Such materials are promising for high-performance applications in electronics and coatings (Liu et al., 2013).

Antimicrobial Activity

Research on novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl groups has revealed significant antimicrobial activity, underscoring the potential of such compounds in medicinal chemistry. These studies not only contribute to our understanding of structure-activity relationships but also open avenues for developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Eigenschaften

IUPAC Name |

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,4,6-trichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)14-6-4-3-5-7-14)28-20(25)17-15(22)9-13(21)10-16(17)23/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSKGDNUWJYJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)